ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate
Overview
Description
Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate typically involves the reaction of 3-cyano-4-(methoxymethyl)-6-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of agrochemicals or as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione: This compound shares a similar pyridine core but with different substituents.
4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid: Another compound with a similar structure but with a benzoic acid moiety instead of an ethyl ester.
Uniqueness
Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for easy modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-18-12(16)8-19-13-11(6-14)10(7-17-3)5-9(2)15-13/h5H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZBKBLORLIJKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=CC(=C1C#N)COC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160554 | |
Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325856-54-0 | |
Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325856-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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